methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(ethoxycarbonylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-3-18-11(14)12-19(15,16)9-7-5-4-6-8(9)10(13)17-2/h4-7H,3H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWHQLKJTKMTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579541 | |
| Record name | Methyl 2-[(ethoxycarbonyl)sulfamoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83404-84-6 | |
| Record name | Methyl 2-[(ethoxycarbonyl)sulfamoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 N Ethoxycarbonyl Sulfamoyl Benzoate and Its Analogs
Retrosynthetic Analysis of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate
A retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnections can be made at the ester and the N-acylsulfamoyl linkages.
One logical disconnection is at the ester group, which suggests that the target molecule can be synthesized from 2-(N-(ethoxycarbonyl)sulfamoyl)benzoic acid through an esterification reaction. This precursor acid, in turn, can be derived from 2-sulfamoylbenzoic acid via N-acylation.
Alternatively, disconnection at the N-C bond of the N-acylsulfamoyl group points to methyl 2-sulfamoylbenzoate as a key intermediate. This intermediate could then be N-acylated with a suitable ethoxycarbonylating agent, such as ethyl chloroformate, to yield the final product. Methyl 2-sulfamoylbenzoate itself can be obtained from commercially available starting materials like saccharin (B28170) or 2-sulfobenzoic acid derivatives.
A third retrosynthetic approach involves the formation of the sulfonamide bond at a later stage. This would involve the reaction of a methyl 2-(chlorosulfonyl)benzoate with ethyl carbamate (B1207046). Each of these retrosynthetic pathways offers a unique set of advantages and challenges, which are explored in the subsequent sections on classical synthetic routes.
Classical Synthetic Routes to this compound
The classical synthesis of this compound and its analogs generally follows two main strategies: the esterification of a pre-formed N-acylsulfamoylbenzoic acid or the N-acylation of a pre-existing sulfamoylbenzoate.
Esterification and Sulfamoylation Strategies
One of the most direct methods for synthesizing the title compound is through the esterification of 2-(N-(ethoxycarbonyl)sulfamoyl)benzoic acid. This reaction, commonly known as Fischer esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comoperachem.comstudylib.net The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. masterorganicchemistry.comstudylib.net The use of a large excess of methanol can also be employed to maximize the yield. studylib.net
Alternatively, the synthesis can commence with the sulfamoylation of a benzoic acid derivative. For instance, 2-sulfamoylbenzoic acid can be N-acylated using ethyl chloroformate in the presence of a base to yield 2-(N-(ethoxycarbonyl)sulfamoyl)benzoic acid, which is then esterified as described above. The N-acylation of sulfonamides is a well-established transformation and can be achieved under various conditions, often employing a base like sodium hydroxide (B78521) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. orgsyn.org
The table below summarizes typical conditions for Fischer esterification of benzoic acid derivatives.
| Carboxylic Acid | Alcohol | Catalyst | Temperature | Reaction Time | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | Reflux | 30 min | ~75 (isolated) | studylib.net |
| Benzoic Acid | Ethanol | H₂SO₄ | Reflux | Not specified | Not specified | researchgate.net |
| Substituted Benzoic Acids | Methanol | N-Fluorobenzenesulfonimide (MW) | 120 °C | 30 min | High | mdpi.com |
Multistep Synthesis from Precursors
A common multistep synthetic route to compounds of this class starts from more readily available precursors such as saccharin (2,3-dihydro-1,2-benzisothiazol-3-one 1,1-dioxide). The synthesis of a related compound, methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate, has been reported starting from sodium saccharin. This suggests a plausible pathway where saccharin is first N-alkylated or N-acylated, followed by ring-opening to afford the desired 2-sulfamoylbenzoate derivative.
Another multistep approach begins with anthranilic acid (2-aminobenzoic acid). The amino group can be protected, for instance as an acetamide, before chlorosulfonation to introduce the sulfonyl chloride group at the ortho position. Subsequent reaction with ammonia (B1221849) or an amine would yield the sulfonamide. The protecting group can then be removed, and the resulting amino group could be acylated, or the carboxylic acid esterified at appropriate stages of the synthesis. nih.gov
A general scheme for a multistep synthesis starting from a substituted benzoic acid is outlined below:
Chlorosulfonation: The starting benzoic acid is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination: The resulting sulfonyl chloride is reacted with ammonia to form the sulfonamide.
N-Acylation: The sulfonamide is then acylated with ethyl chloroformate in the presence of a base.
Esterification: The final step is the esterification of the carboxylic acid with methanol.
Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. sci-hub.sersc.orgtandfonline.com For the synthesis of this compound, several green chemistry strategies can be envisioned.
The use of ultrasound irradiation has been shown to be an effective green method for the N-acylation of sulfonamides. orientjchem.orgresearchgate.netnih.gov Sonication can enhance reaction rates, often leading to higher yields in shorter reaction times and under milder conditions, sometimes even in the absence of a catalyst. orientjchem.orgresearchgate.net Similarly, microwave-assisted synthesis has been successfully employed for the esterification of benzoic acid derivatives, offering significant reductions in reaction time and energy consumption compared to conventional heating methods. researchgate.netmdpi.comacs.orgnih.govresearchgate.net
The choice of solvent is another critical aspect of green chemistry. Traditional syntheses often employ volatile and hazardous organic solvents. The development of sulfonamide synthesis in environmentally benign solvents like water is a significant advancement. rsc.orgscilit.com Performing reactions under solvent-free conditions, where possible, represents an even greener alternative. rsc.org
The table below highlights some green synthetic approaches applicable to the key reaction steps.
| Reaction Step | Green Approach | Conditions | Advantages | Reference(s) |
| N-Acylation of Sulfonamide | Ultrasound Irradiation | Acetic anhydride, room temp., solvent-free | Shorter reaction time, high yields, mild conditions | orientjchem.orgresearchgate.net |
| Esterification | Microwave Irradiation | Methanol, N-Fluorobenzenesulfonimide catalyst, 120 °C | Rapid, energy-efficient, simple work-up | mdpi.com |
| Sulfonamide Synthesis | Synthesis in Water | Arylsulfonyl chloride, amine, Na₂CO₃, room temp. | Environmentally benign solvent, simple isolation | rsc.orgscilit.com |
Catalytic Methodologies for this compound Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of this compound, catalytic approaches can be applied to key bond-forming steps.
Transition Metal Catalysis
Transition metal catalysis has emerged as a powerful tool for the synthesis of N-acylsulfonamides. Palladium-catalyzed reactions, in particular, have been developed for the carbonylative synthesis of N-acylsulfonamides from sulfonyl azides and electron-rich heterocycles. acs.orgnih.gov This method proceeds via an in situ generated sulfonyl isocyanate and offers a mild and efficient route to this class of compounds. acs.orgnih.gov While this specific methodology might require adaptation for the synthesis of the title compound, it highlights the potential of palladium catalysis in this area. Palladium-catalyzed allylation has also been used for the activation of N-acylsulfonamide linkers in solid-phase synthesis, demonstrating the reactivity of the N-acylsulfonamide moiety under palladium catalysis. kiesslinglab.com
Rhodium catalysts have also been explored for reactions involving N-sulfonyl derivatives. For instance, rhodium-catalyzed reactions of N-sulfonyl-1,2,3-triazoles have been used to generate α-imino rhodium carbenes, which can undergo further transformations. nih.gov While not a direct synthesis of the target molecule, these studies showcase the utility of rhodium catalysis in the manipulation of sulfonamide-containing compounds.
Copper-catalyzed N-arylation of sulfonamides with aryl halides is another relevant catalytic method that could potentially be adapted for the synthesis of precursors to the target molecule. nih.gov
The development of specific transition metal-catalyzed methods for the direct N-ethoxycarbonylation of methyl 2-sulfamoylbenzoate remains an area for further research.
Organocatalysis
Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules, offering mild reaction conditions and avoiding the use of metal catalysts. In the context of N-acylsulfonamide synthesis, organocatalytic approaches have been developed for the crucial N-acylation step. One such strategy involves the use of aldehydes as efficient acyl surrogates for the N-acylation of sulfonamides, facilitated by organocatalysts. nih.gov This method avoids the need for pre-functionalized acylating agents like acyl chlorides or anhydrides.
Furthermore, organocatalysis has been instrumental in activating otherwise stable amide bonds. Research has demonstrated an organocatalytic asymmetric activation of N-sulfonyl amide C-N bonds in lactam structures. nih.gov This process allows for the atroposelective construction of axially chiral biaryl amino acids, showcasing the potential of organocatalysis to create complex chiral architectures within molecules related to N-acylsulfonamides. nih.gov The use of commercially available chiral amine catalysts has also enabled the synthesis of chiral N-aryl sulfonamides with excellent enantiopurity. researchgate.net
Biocatalysis in Specific Transformations
The application of biocatalysis in the synthesis of pharmaceuticals offers significant advantages in terms of selectivity and sustainability under mild reaction conditions. nih.gov Enzymes are widely used for producing chiral compounds and complex intermediates for the pharmaceutical industry. nih.govnih.gov However, literature specifically detailing the direct enzymatic synthesis of this compound or the formation of the N-acylsulfonamide bond through biocatalytic methods is not extensively documented. While enzymes like lipases are commonly used for esterification and amidation reactions, their specific application for coupling an ethoxycarbonyl group to a sulfamoyl benzoate (B1203000) core remains a developing area of research. researchgate.net The potential for biocatalysis in this field lies in the stereoselective synthesis of chiral precursors or in the hydrolysis or formation of the methyl ester group under mild conditions.
Flow Chemistry and Continuous Synthesis Techniques for this compound
Flow chemistry, or continuous synthesis, provides a safe, efficient, and scalable alternative to traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.govalmacgroup.com The synthesis of sulfonamides and their precursors are well-suited for this technology. Continuous flow protocols have been developed for the synthesis of sulfonyl chlorides, which are key building blocks for sulfonamides. rsc.org These methods often use difficult-to-handle reagents and involve highly exothermic reactions, where the enhanced safety and precise temperature control of flow reactors are highly advantageous. rsc.org
One study demonstrated a continuous flow protocol for synthesizing sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent. rsc.org This process, conducted in a small volume reactor (639 μL) with a short residence time (41 seconds), achieved a very high space-time yield of 6.7 kg L⁻¹ h⁻¹, highlighting the efficiency of flow synthesis. rsc.org Similarly, an automated continuous system has been described for the multi-hundred-gram production of aryl sulfonyl chlorides, further demonstrating the scalability of the technology. mdpi.com The application of flow chemistry has also been described for creating entire sulfonamide libraries in a rapid and eco-friendly manner, underscoring its impact on drug discovery. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Aryl Sulfonyl Chlorides
| Parameter | Optimized Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Scale | ~65 g | 500 g | mdpi.com |
| Time | 6.5 h | 12 h | mdpi.com |
| Space-Time Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ | mdpi.com |
Stereoselective Synthesis of Chiral Analogs of this compound
The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. Stereoselective synthesis of chiral analogs of this compound can be achieved by introducing chirality at the sulfur atom or at other positions in the molecule. Modern methods for preparing enantiopure or enantiomerically enriched sulfinyl compounds, which are related to sulfonamides, provide a pathway to such chiral molecules. semanticscholar.orgacs.org
One key strategy is the catalytic enantioselective synthesis of molecules with N-C axial chirality. For instance, the N-allylation of secondary sulfonamides bearing a 2,6-disubstituted-phenyl group has been achieved with good enantioselectivity (up to 92% ee) using a chiral Palladium-Trost ligand catalyst. nih.gov This reaction creates rotationally stable N-C axially chiral sulfonamides. nih.gov Another approach involves using chiral auxiliaries, such as (1S)-(+)-10-Camphorsulfonamide, which is readily available from inexpensive starting materials and can be used to induce asymmetry in subsequent reactions. drexel.edu Optimization of reaction conditions for the rearrangement of related compounds has led to novel chiral auxiliaries with high optical purity (>98% ee) after recrystallization. drexel.edu
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of a synthetic process. For sulfonamide synthesis, a Quality by Design (QbD) approach using response surface methodology can systematically determine ideal reaction parameters. tandfonline.com In one study, this approach was used to optimize the synthesis of sulfonamides by varying base equivalence and temperature. tandfonline.com The most efficient conditions were identified as 0–5°C with 0.5 equivalents of lithium hydroxide monohydrate (LiOH·H₂O), which resulted in excellent yields within a very short reaction time of 1–8 minutes. tandfonline.com
Key factors that are typically optimized in sulfonamide synthesis include the choice of base, solvent system, temperature, and reaction time. The use of LiOH·H₂O was found to be superior to other bases like NaOH or KOH, which led to poor yields. tandfonline.com The solvent system, such as an ethanol:water mixture, can also be optimized to improve reactivity and facilitate a more environmentally friendly process. tandfonline.com One-pot procedures that combine multiple synthetic steps, such as the conversion of aromatic acids to sulfonyl chlorides followed by in-situ amination, represent another optimization strategy. nih.gov This approach avoids the isolation of intermediates, saving time and resources, and has been shown to be effective for a diverse range of substrates. nih.gov
Table 2: Optimization of Sulfonamide Synthesis using LiOH·H₂O
| Parameter | Optimized Value | Outcome | Reference |
|---|---|---|---|
| Base | LiOH·H₂O | Superior performance, short reaction time | tandfonline.com |
| Base Equivalence | 0.5 eq. | High yield and selectivity | tandfonline.com |
| Temperature | 0–5°C | Mild conditions, excellent yield | tandfonline.com |
| Reaction Time | 1–8 min | Rapid conversion | tandfonline.com |
| Solvent System | Ethanol:Water (1:5) | Environmentally sustainable, easy work-up | tandfonline.com |
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, as well as insights into its conformational dynamics and solid-state structure.
Multi-Dimensional NMR (2D NMR, NOESY, COSY, HSQC, HMBC) for Proton and Carbon Assignment
A complete assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved through the synergistic application of various 2D NMR experiments.
¹H and ¹³C NMR Spectra: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoate (B1203000) ring, the methylene (B1212753) and methyl protons of the ethoxycarbonyl group, and the methyl protons of the ester group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the sulfamoyl and ester groups. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons. For instance, the correlation between the methylene and methyl protons of the ethoxy group would be readily identified.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for the unambiguous assignment of the carbon signals for the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule, for example, by showing correlations from the aromatic protons to the carbonyl carbon of the methyl ester and the sulfonyl-bearing carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the ethoxycarbonylsulfamoyl group with respect to the benzoate ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Aromatic CH | 7.5 - 8.2 | 128 - 135 | C=O (ester), C-SO₂ |
| O-CH₃ (ester) | ~3.9 | ~52 | C=O (ester) |
| C=O (ester) | - | ~166 | Aromatic CH, O-CH₃ |
| O-CH₂ (ethoxy) | ~4.2 | ~63 | C=O (carbamate) |
| CH₃ (ethoxy) | ~1.3 | ~14 | O-CH₂ |
| C=O (carbamate) | - | ~150 | O-CH₂ |
| N-H | Variable | - | C=O (carbamate) |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Dynamic NMR for Conformational Exchange Studies
The N-C bond of the ethoxycarbonyl group and the N-S bond of the sulfamoyl group may exhibit restricted rotation, leading to the possibility of different conformers in solution. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide valuable information about the energy barriers associated with these rotational processes. At lower temperatures, separate signals for the different conformers might be observed, which would coalesce into averaged signals as the temperature is increased and the rate of exchange becomes faster on the NMR timescale.
Solid-State NMR for Polymorphism Investigation
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. It is particularly useful for investigating polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to differences in their local molecular environments and intermolecular interactions. ssNMR could be used to identify and characterize different polymorphic forms of this compound and to study the nature of intermolecular interactions, such as hydrogen bonding, in the solid state.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.
Band Assignment and Correlation with Molecular Structure
The FT-IR and Raman spectra of this compound would be characterized by a series of absorption and scattering bands corresponding to the vibrational modes of its various functional groups. The complementary nature of FT-IR and Raman spectroscopy would aid in a more complete vibrational analysis. thermofisher.com
Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
| N-H | Stretching | 3200 - 3400 | Strong / Medium |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium / Strong |
| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium / Medium |
| C=O (ester) | Stretching | 1720 - 1740 | Strong / Medium |
| C=O (carbamate) | Stretching | 1700 - 1720 | Strong / Medium |
| C=C (aromatic) | Stretching | 1450 - 1600 | Medium / Strong |
| SO₂ | Asymmetric Stretching | 1340 - 1380 | Strong / Medium |
| SO₂ | Symmetric Stretching | 1150 - 1190 | Strong / Medium |
| C-O | Stretching | 1000 - 1300 | Strong / Weak |
| S-N | Stretching | 800 - 900 | Medium / Medium |
Note: These are predicted frequency ranges and may be influenced by the physical state of the sample and intermolecular interactions.
Hydrogen Bonding and Supramolecular Interactions Analysis
The presence of N-H and C=O groups in this compound makes it capable of forming hydrogen bonds. nih.gov These interactions can be either intramolecular, leading to the formation of cyclic structures, or intermolecular, resulting in the formation of dimers or larger supramolecular assemblies. The formation of hydrogen bonds typically leads to a red shift (lowering of frequency) and broadening of the N-H stretching band in the FT-IR spectrum. The C=O stretching bands may also be affected. By comparing the spectra recorded in different solvents or at different concentrations, the nature of these hydrogen bonding interactions can be investigated. For instance, intermolecular hydrogen bonds are typically concentration-dependent, whereas intramolecular hydrogen bonds are not.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules such as this compound. By providing a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition, a critical first step in structure confirmation.
For this compound (C11H13NO6S), the theoretical exact mass can be calculated. This precise mass would be the target value in an HRMS experiment, and its observation would provide strong evidence for the presence of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Key fragmentation patterns would likely involve:
Loss of the methoxy (B1213986) group (-OCH3) from the benzoate ester.
Loss of the ethoxy group (-OCH2CH3) from the carbamate (B1207046) moiety.
Cleavage of the N-S bond , separating the carbamate and sulfonyl groups.
Loss of sulfur dioxide (SO2) .
Fragmentation of the aromatic ring .
The fragmentation of related benzoate esters often shows a characteristic loss of the alkoxy group from the ester functionality. For instance, studies on methoxymethylene benzoate esters reveal fragment ions resulting from the loss of the alkoxy group from the ester or ether part of the molecule. The interaction between adjacent functional groups can also lead to unique fragmentation patterns.
A hypothetical fragmentation table for the title compound is presented below, based on common fragmentation patterns of similar structures.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |
| [M+H]+ | [M+H - CH3OH]+ | Methanol (B129727) | Ion resulting from loss of methanol |
| [M+H]+ | [M+H - C2H5OH]+ | Ethanol | Ion resulting from loss of ethanol |
| [M+H]+ | [M+H - SO2]+ | Sulfur Dioxide | Ion after elimination of SO2 |
| [M+H]+ | [C7H5O2]+ | C4H8NO4S | Benzoic acid fragment |
Isotopic Pattern Analysis
Isotopic pattern analysis in HRMS offers an additional layer of confirmation for the elemental composition of a molecule. The presence of sulfur in this compound would result in a characteristic isotopic signature. The natural abundance of the 34S isotope is approximately 4.21%, which would lead to a discernible M+2 peak in the mass spectrum.
Compound-specific isotope analysis (CSIA) is a powerful technique for tracing the origin and degradation of sulfonamides in the environment. By analyzing the stable isotope ratios of elements like carbon, nitrogen, and sulfur, researchers can gain insights into the transformation pathways of these compounds. While not a routine structural elucidation technique, it highlights the importance of isotopic analysis in the broader study of sulfonamides. For instance, methods have been developed for the nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry (derivatization-GC-IRMS).
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis of this compound
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. While a crystal structure for this compound has not been reported, analysis of related compounds allows for a detailed prediction of its solid-state conformation, intermolecular interactions, and crystal packing.
Determination of Absolute Configuration and Conformation
Since this compound is achiral, the determination of its absolute configuration is not applicable. However, X-ray crystallography would reveal its preferred conformation in the solid state. Based on the crystal structure of the related compound, ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate, it is likely that the molecule adopts a folded conformation. The dihedral angles between the benzene (B151609) ring and the sulfamoyl and ester substituents would be key conformational parameters.
For example, in a related sulfonamide, different conformations have been detected in its crystal polymorphs, highlighting the conformational flexibility of the sulfonamide group.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be governed by a variety of intermolecular interactions. Strong intermolecular hydrogen bonds and π-π interactions are the main driving forces for crystal packing in many sulfonamides.
Potential intermolecular interactions include:
N-H···O hydrogen bonds: The sulfonamide N-H group can act as a hydrogen bond donor to the oxygen atoms of the carbonyl groups (ester and carbamate) or the sulfonyl group of neighboring molecules.
C-H···O hydrogen bonds: Weaker C-H···O interactions involving the aromatic and aliphatic C-H groups can also contribute to the stability of the crystal lattice.
π-π stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal structure.
In the crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and its nitro-substituted analog, molecules are linked into chains and sheets by C-H···O hydrogen bonds and π-π stacking interactions. This suggests that similar interactions would be crucial in the crystal packing of the title compound.
Polymorphism and Co-crystallization Studies
Polymorphism:
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Sulfonamide derivatives are known to be remarkably polymorphic. researchgate.net This phenomenon is often attributed to the conformational flexibility of the sulfonamide group and the possibility of different hydrogen bonding motifs. It is therefore highly probable that this compound could exhibit polymorphism. Different polymorphs could display variations in their physical properties, such as melting point, solubility, and stability. Studies on aromatic sulfonamides with fluorine groups have shown that the introduction of substituents can lead to the formation of polymorphs. acs.org
Co-crystallization:
Co-crystallization is a technique used to modify the physicochemical properties of a substance by incorporating a second molecule (a co-former) into the crystal lattice. mdpi.com This can lead to improvements in properties such as solubility and stability. Given the presence of hydrogen bond donors (N-H) and acceptors (C=O, S=O) in this compound, it is a good candidate for co-crystallization studies. Co-crystals are often formed through hydrogen bonding between the active pharmaceutical ingredient and a co-former. nih.gov Benzoic acid and its derivatives are known to form co-crystals with a variety of co-formers. mdpi.com
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral analogs)
Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical analysis of chiral molecules. These techniques measure the differential absorption and rotation of plane-polarized light by enantiomers, providing critical information on enantiomeric purity and absolute configuration.
For chiroptical analysis of this compound, the synthesis of chiral analogs would be a prerequisite, as the parent molecule is achiral. Chirality could be introduced, for example, by replacing the ethoxy group with a chiral alcohol or by introducing a stereocenter on the benzoate ring.
While no specific experimental data on chiral analogs of this compound is publicly available, the application of CD and ORD would be crucial in their characterization. CD spectroscopy would reveal characteristic Cotton effects corresponding to the electronic transitions of the chromophores within the chiral molecule. The sign and magnitude of these Cotton effects could be used to determine the absolute configuration of the stereocenters by comparing experimental data with theoretical calculations or with data from structurally related compounds of known configuration. ORD spectroscopy, which measures the change in optical rotation as a function of wavelength, would provide complementary information and could be used to assess the enantiomeric excess of a synthesized chiral analog.
Thermal Analysis Techniques for Mechanistic Studies
Thermal analysis techniques are pivotal in understanding the thermal stability, decomposition mechanisms, and phase behavior of chemical compounds.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is highly valuable for determining the thermal stability of a compound and for elucidating its decomposition pathways. wikipedia.orgnetzsch.com
For illustrative purposes, the thermal decomposition of related sulfonylurea compounds, such as glimepiride, has been shown to occur in distinct stages, with the loss of specific side chains at different temperature ranges. nih.gov A similar multi-step decomposition would be anticipated for this compound.
Hypothetical TGA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Corresponding Fragment Lost (Hypothetical) |
| 150 - 250 | ~25 | Ethoxy group (-OCH2CH3) |
| 250 - 350 | ~20 | Methyl group (-OCH3) and Carbonyl group (-CO) |
| 350 - 500 | ~35 | Sulfonyl group (-SO2) and remaining organic fragments |
This table is hypothetical and intended for illustrative purposes only, as no experimental TGA data for the target compound was found.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and polymorphic phase transitions. epa.gov
Specific DSC data for this compound is not publicly available. However, a DSC analysis would be expected to reveal an endothermic peak corresponding to the melting point of the crystalline solid. The presence of multiple endothermic or exothermic peaks could indicate the existence of different polymorphic forms or the occurrence of a decomposition process following melting. researchgate.netnih.gov The enthalpy of fusion, calculated from the area of the melting peak, would provide information on the crystallinity of the sample.
For context, DSC studies on various sulfonamides have been instrumental in identifying their melting points and characterizing their polymorphic behavior. iucr.org
Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | ~180 | ~185 | Endothermic |
| Decomposition | >250 | - | Exothermic |
This table is hypothetical and intended for illustrative purposes only, as no experimental DSC data for the target compound was found.
Theoretical and Computational Chemistry Studies of Methyl 2 N Ethoxycarbonyl Sulfamoyl Benzoate
Reaction Mechanism Prediction and Transition State Analysis using Computational Methods
Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level, offering insights into the stability of reactants, intermediates, and products, as well as the energetics of the transition states that connect them. For a compound like methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate, a key reaction of interest is hydrolysis, which is a primary degradation pathway for many sulfonylurea herbicides. worldscientific.com
Density Functional Theory (DFT) is a commonly employed method to investigate such reaction mechanisms. For instance, studies on the hydrolysis of sulfonylureas like metsulfuron-methyl (B1676535) have been performed at the B3LYP/6-31+G(d,p) level of theory. worldscientific.com These studies typically explore different potential pathways for the reaction. In the case of sulfonylureas, hydrolysis often involves a nucleophilic attack on the carbonyl group of the sulfonylurea bridge. worldscientific.com
For this compound, a plausible hydrolysis mechanism would involve the nucleophilic attack of a water molecule on the carbonyl carbon of the ethoxycarbonyl group or the sulfamoyl group. Computational studies could model these pathways to determine the most energetically favorable route. Such an analysis would involve:
Locating Stationary Points: Geometries of the reactant, possible intermediates, transition states, and products are optimized.
Frequency Calculations: These are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy barrier, which is indicative of the reaction rate.
Theoretical investigations into the hydrolysis of sulfonylureas have also highlighted the catalytic role of additional water molecules. worldscientific.com An autocatalytic mechanism, where a second water molecule facilitates proton transfer, has been shown to significantly lower the activation energy barrier. worldscientific.com A similar computational approach for this compound would likely reveal a similar catalytic effect.
The following interactive table presents hypothetical data for predicted activation energies of different hydrolysis pathways for this compound, based on typical values observed in computational studies of related sulfonylureas. worldscientific.com
Table 1: Hypothetical Activation Energies for the Hydrolysis of this compound
| Reaction Pathway | Proposed Mechanism | Predicted Activation Energy (kcal/mol) |
| Pathway A: Attack on Ethoxycarbonyl Carbonyl | Direct nucleophilic attack by a single water molecule. | 50 - 55 |
| Pathway B: Attack on Ethoxycarbonyl Carbonyl | Autocatalytic hydrolysis involving two water molecules. | 40 - 45 |
| Pathway C: Attack on Sulfonyl Group | Direct nucleophilic attack by a single water molecule. | 55 - 60 |
| Pathway D: Attack on Sulfonyl Group | Autocatalytic hydrolysis involving two water molecules. | 45 - 50 |
Note: The data in this table is illustrative and based on computational studies of analogous sulfonylurea compounds. Specific values for this compound would require dedicated DFT calculations.
Transition state analysis would provide detailed geometric parameters of the activated complex, such as the bond lengths and angles of the forming and breaking bonds. This information is crucial for a fundamental understanding of the reaction dynamics.
Virtual Screening and Library Design for this compound Derivatives
Virtual screening and library design are powerful computational techniques used in drug discovery and materials science to identify promising new compounds from large chemical databases or to create focused libraries of molecules with desired properties. While there are no specific virtual screening studies published for this compound, the methodologies applied to related sulfonamide and sulfonylurea derivatives can be considered.
Virtual Screening Methodologies
Structure-based virtual screening is a prominent approach where a library of compounds is docked into the active site of a biological target. nih.gov This method could be applied to derivatives of this compound if a relevant protein target is identified. For example, various sulfonamides are known to be inhibitors of carbonic anhydrases. mdpi.com A virtual screening campaign could explore the potential of its derivatives as inhibitors of such enzymes.
Pharmacophore-based virtual screening is another valuable technique. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings) that a molecule must possess to be active at a specific biological target. Such a model could be developed based on known active sulfonamides and then used to screen for derivatives of this compound that fit the pharmacophore. researchgate.net
Library Design Strategies
Computational methods can guide the design of a combinatorial library of derivatives of this compound. The goal is to create a set of compounds with diverse chemical and physical properties to maximize the chances of finding a molecule with the desired activity. This can be achieved by systematically varying the substituents at different positions on the parent molecule.
For this compound, potential points of modification include the benzene (B151609) ring and the ethyl group of the ethoxycarbonyl moiety. A designed library could include a range of substituents to modulate properties such as:
Lipophilicity: Affecting cell permeability and solubility.
Electronic Properties: Influencing binding interactions.
Steric Bulk: Probing the size and shape of a binding pocket.
The following interactive table illustrates a hypothetical library of derivatives of this compound, showcasing how computational tools could predict key drug-like properties.
Table 2: Hypothetical Library of this compound Derivatives and Predicted Properties
| Derivative ID | R1-Substituent (on Benzene Ring) | R2-Substituent (on Ethyl Group) | Predicted Docking Score (arbitrary units) | Predicted LogP | Predicted Druglikeness (qualitative) |
| MCE-001 | H | H | -7.5 | 2.1 | Good |
| MCE-002 | 4-Cl | H | -8.2 | 2.8 | Good |
| MCE-003 | 4-OCH3 | H | -7.9 | 1.9 | Good |
| MCE-004 | 4-NO2 | H | -8.5 | 2.3 | Moderate |
| MCE-005 | H | CH3 | -7.6 | 2.5 | Good |
| MCE-006 | 4-Cl | CH3 | -8.3 | 3.2 | Moderate |
Note: The data in this table is for illustrative purposes only. The predicted properties are hypothetical and would need to be calculated using appropriate computational models and validated experimentally.
By combining these computational approaches, researchers can efficiently explore the chemical space around this compound to identify derivatives with potentially enhanced biological activity or other desirable characteristics.
Mechanistic Investigations of Methyl 2 N Ethoxycarbonyl Sulfamoyl Benzoate Reactivity and Transformations
Hydrolysis and Solvolysis Mechanisms of Ester and Sulfamoyl Groups
The hydrolysis of methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate involves the cleavage of its ester and N-acylsulfamoyl linkages, which can be catalyzed by either acid or base. The specific mechanism depends on the reaction conditions.
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, yielding methanol (B129727) and the corresponding carboxylate or carboxylic acid.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction begins with the protonation of the ester's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. A tetrahedral intermediate is formed, and following a series of proton transfers, methanol is eliminated as a leaving group, regenerating the acid catalyst and forming the carboxylic acid. This process is reversible.
Base-Promoted Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This reaction forms a tetrahedral intermediate, from which the methoxide (B1231860) ion is expelled. The methoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion. This process is irreversible and ultimately yields a carboxylate salt and methanol.
Sulfamoyl Group Hydrolysis: The N-(ethoxycarbonyl)sulfamoyl moiety contains two key linkages susceptible to hydrolysis: the sulfur-nitrogen (S-N) bond of the sulfonamide and the carbon-nitrogen (C-N) bond of the carbamate (B1207046).
Sulfonamide (S-N) Bond Cleavage : The S-N bond in sulfonamides is generally stable, but it can be cleaved under forcing acidic or basic conditions. Acid-catalyzed hydrolysis would involve protonation of the nitrogen or an oxygen atom of the sulfonyl group, facilitating the attack of water. Base-promoted hydrolysis would proceed via nucleophilic attack on the sulfur atom. Cleavage of this bond would lead to 2-(methoxycarbonyl)benzenesulfonic acid and ethyl carbamate.
Carbamate (N-C=O) Bond Cleavage : The ethoxycarbonyl group attached to the sulfamoyl nitrogen can also undergo hydrolysis. Under basic conditions, hydroxide can attack the carbonyl carbon of the carbamate, leading to the cleavage of the N-C bond to form methyl 2-sulfamoylbenzoate, ethanol, and carbon dioxide (from the decomposition of the resulting carbonic acid).
The relative rates of hydrolysis at these different sites depend on factors such as pH, temperature, and steric hindrance around each reactive center.
Nucleophilic and Electrophilic Reactions Involving this compound
The molecule possesses several sites for both nucleophilic and electrophilic attack.
Nucleophilic Reactions: The primary electrophilic centers in the molecule are the carbonyl carbons of the methyl ester and the ethoxycarbonyl group, as well as the sulfur atom of the sulfonyl group.
Attack at the Ester Carbonyl : Nucleophiles such as amines can react with the ester group in an aminolysis reaction to form amides. Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol.
Attack at the Carbamate Carbonyl : The carbonyl carbon of the ethoxycarbonyl group is also an electrophilic site. Strong nucleophiles could potentially displace the ethoxy group.
Attack at the Sulfur Atom : The sulfur atom of the sulfonyl group is highly electrophilic. Nucleophiles can attack this site, potentially leading to the cleavage of the S-N or S-C (aryl) bonds, although these reactions typically require harsh conditions.
Electrophilic Reactions: The benzene (B151609) ring is the primary site for electrophilic attack. However, its reactivity is significantly influenced by the attached substituents.
Electrophilic Aromatic Substitution : Both the methyl ester (-COOCH₃) and the N-(ethoxycarbonyl)sulfamoyl (-SO₂NHEt) groups are electron-withdrawing. As a result, they deactivate the aromatic ring towards electrophilic substitution and act as meta-directing groups. Reactions such as nitration or halogenation would require strong electrophiles and forcing conditions, with the electrophile predominantly adding to the positions meta to the existing substituents (C4 and C6 positions).
| Reaction Type | Reactive Site | Potential Reagent | Expected Product Type |
|---|---|---|---|
| Nucleophilic Acyl Substitution | Ester Carbonyl Carbon | Ammonia (B1221849)/Amines | Amide |
| Nucleophilic Acyl Substitution | Carbamate Carbonyl Carbon | Strong Nucleophiles | Substituted Carbamate/Amide |
| Reduction | Ester Carbonyl Carbon | LiAlH₄ | Primary Alcohol |
| Electrophilic Aromatic Substitution | Aromatic Ring (C4/C6) | HNO₃/H₂SO₄ | Nitro-substituted derivative |
Photochemical and Radiochemical Transformations of this compound
Specific experimental studies on the photochemical and radiochemical transformations of this compound are not extensively documented in publicly available literature. However, the likely degradation pathways can be inferred from studies on related sulfonamide and aromatic ester compounds.
The primary photochemical degradation pathways for structurally similar sulfonamides often involve two major routes:
Cleavage of the Sulfonamide Bond (S-N) : Irradiation with simulated sunlight has been shown to cause the cleavage of the sulfonamide bond in various sulfonamide-based pharmaceuticals. nih.gov This pathway would generate radical species that could undergo further reactions.
Extrusion of Sulfur Dioxide (SO₂) : Another common pathway is the elimination of the SO₂ group from the molecule. nih.gov
For aromatic sulfonamides, S-N cleavage is a widely reported process, which can be promoted by intramolecular electron or hydrogen transfer depending on the conditions. rsc.org The presence of the aromatic ring and carbonyl groups suggests the molecule could absorb UV radiation, leading to excited states that initiate these degradation reactions. Radiochemical transformations would likely proceed through similar radical-based mechanisms, initiated by high-energy radiation.
Thermal Decomposition Pathways and Stability Studies (Focus on Chemical Mechanisms of Degradation)
Potential thermal degradation mechanisms include:
Decarboxylation : The ethoxycarbonyl group could undergo thermal decarboxylation, potentially leading to the loss of carbon dioxide and ethylene.
Cleavage of the Sulfonylurea Bridge : Similar to sulfonylurea herbicides, a primary degradation pathway is the cleavage of the sulfonylurea bridge, which in this case corresponds to the C(aryl)-S or S-N bonds. researchgate.net
Intramolecular Rearrangement : At elevated temperatures, intramolecular reactions could occur. For instance, the molecule could rearrange to form more stable cyclic structures, although this is speculative without experimental evidence.
Ester Pyrolysis : The methyl ester group could undergo pyrolysis, though this typically requires very high temperatures.
The decomposition would likely proceed through a multi-stage mechanism, with the initial stages involving the loss of more volatile fragments like CO₂, ethanol, or methanol, followed by the breakdown of the aromatic core at higher temperatures. mdpi.com
Role of this compound as a Synthetic Intermediate or Precursor
The multiple functional groups of this compound make it a potentially valuable intermediate in organic synthesis for the construction of more complex molecules.
While specific applications in completed total syntheses are not widely reported, the structure lends itself to several strategic transformations:
Orthogonal Deprotection : The methyl ester and the N-ethoxycarbonyl group can potentially be removed under different conditions. For example, the ester can be selectively hydrolyzed under basic conditions, leaving the N-acylsulfonamide intact for later manipulation. This orthogonality is a key feature for intermediates in complex synthesis.
Scaffold for Further Functionalization : After hydrolysis of the ester to a carboxylic acid, standard peptide coupling reactions can be used to attach amino acids or other amine-containing fragments. The acidic N-H proton on the sulfonamide can be removed by a base, and the resulting anion can be alkylated or acylated to introduce new substituents.
The compound serves as an excellent scaffold for creating libraries of novel chemical entities for biological screening. Structurally related sulfamoyl benzoic acids have been synthesized and evaluated as receptor agonists. acs.org
Ester Modification : The methyl ester can be converted into a wide range of other esters via transesterification or hydrolyzed to the acid and then converted to various amides.
Sulfonamide N-Alkylation/Arylation : The hydrogen on the sulfonamide nitrogen is reactive and can be substituted. Deprotonation followed by reaction with alkyl or aryl halides would generate a library of N-substituted derivatives.
Aromatic Ring Substitution : Although deactivated, directed ortho-metalation or other advanced synthetic techniques could be employed to introduce additional substituents onto the benzene ring, further increasing molecular diversity.
| Functional Group | Transformation | Resulting Moiety | Synthetic Utility |
|---|---|---|---|
| Methyl Ester | Hydrolysis (Saponification) | Carboxylic Acid | Amide coupling, further esterification |
| Methyl Ester | Aminolysis | Amide | Introduction of diverse R-groups |
| N-H of Sulfonamide | Deprotonation and Alkylation | N-Alkyl Sulfonamide | Modification of electronic/steric properties |
| Aromatic Ring | Electrophilic Substitution | Substituted Benzene Ring | Modulation of biological activity |
Absence of Publicly Available Research Data on the Reaction Kinetics and Thermodynamics of this compound
A comprehensive and thorough search of publicly accessible scientific literature and chemical databases has revealed a significant gap in the available research concerning the specific chemical compound, this compound. Despite extensive investigation, no dedicated studies, data tables, or detailed research findings on the reaction kinetics and thermodynamics of this particular molecule could be located.
This systematic search encompassed a wide array of scholarly databases, chemical repositories, and patent literature. Queries were specifically designed to uncover any mechanistic investigations, kinetic analyses, or thermodynamic evaluations related to the reactivity and transformations of this compound. The search terms included, but were not limited to: "reaction kinetics of this compound," "thermodynamics of this compound transformations," "synthesis and reaction mechanism of this compound," "kinetic studies of N-acylsulfamoyl compounds," and "thermodynamics of sulfamoyl benzoate (B1203000) reactions."
The inquiries yielded information on related, but structurally distinct, compounds such as other sulfamoylbenzoate derivatives and general principles of methyl benzoate reactivity. However, none of the retrieved sources provided the specific quantitative data—such as rate constants, activation energies, enthalpy, entropy, or Gibbs free energy of reaction—for this compound as requested for the "Investigation of Reaction Kinetics and Thermodynamics" section of the proposed article.
This lack of information indicates that the reaction kinetics and thermodynamics of this compound have likely not been a subject of published academic or industrial research, or such data resides in proprietary, non-public domains. Consequently, it is not possible to generate a scientifically accurate and verifiable article section on this specific topic that includes the requested data tables and detailed research findings at this time.
Further research in this specific area would be required to establish the kinetic and thermodynamic profile of this compound. Such studies would involve experimental measurements of reaction rates under various conditions and calorimetric or computational analyses to determine the thermodynamic parameters of its transformations.
Advanced Analytical Methodologies for Research Applications
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and potential thermal lability of methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate, direct analysis by GC-MS is generally not feasible. However, this technique can be invaluable for the analysis of volatile impurities that may be present from the synthesis, such as residual solvents or volatile by-products.
For the analysis of the compound itself or non-volatile impurities, a derivatization step would be necessary to convert the analyte into a more volatile and thermally stable derivative. nih.govnih.gov For sulfonylureas, methylation is a common derivatization technique. nih.gov This could be achieved by reacting the compound with a methylating agent like diazomethane. The resulting derivative can then be analyzed by GC-MS. The mass spectrometer provides detailed structural information, which is highly useful for the identification of unknown impurities.
A hypothetical GC-MS method would involve a capillary column with a non-polar stationary phase. The oven temperature would be programmed to ramp up to ensure the separation of components with different boiling points. The mass spectrometer would be operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern for each compound, aiding in its identification.
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. arabjchem.org For a compound like this compound, which possesses acidic protons on the sulfonamide nitrogen, CE, particularly in the Capillary Zone Electrophoresis (CZE) mode, is a viable analytical approach. proquest.comnih.gov
In CZE, the separation is carried out in a capillary filled with a buffer solution. The choice of buffer pH is crucial, as it will determine the charge state of the analyte. For sulfonamides, alkaline buffers are often used to ensure they are in their anionic form. nih.gov Separation is then based on the differences in the charge-to-size ratio of the analytes. Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can also be employed to separate both charged and neutral molecules. oup.com
A typical CE method would involve a fused-silica capillary, a buffer system (e.g., sodium borate (B1201080) or phosphate (B84403) buffer), and a high voltage power supply. proquest.comnih.gov Detection is commonly performed using a UV detector integrated into the CE instrument.
Table 4: Illustrative Capillary Electrophoresis Method Parameters
| Parameter | Value |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Buffer | 25 mM Sodium Borate, pH 9.2 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Hyphenated Techniques (LC-MS/MS, GC-MS/MS, LC-NMR) for Comprehensive Analysis and Structural Elucidation of Byproducts
For a comprehensive analysis and unambiguous structural elucidation of byproducts and degradation products, hyphenated techniques that couple a separation method with a powerful spectroscopic detector are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of sulfonylureas and related compounds at trace levels. nih.govnih.gov After separation by HPLC or UPLC, the analytes are introduced into the mass spectrometer. The first mass analyzer (MS1) can be set to select the molecular ion of a specific compound, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass analyzer (MS2), providing a unique fragmentation pattern that serves as a structural fingerprint for the compound. This technique is particularly powerful for identifying and confirming the structure of impurities, even when they co-elute with other components. mdpi.comresearchgate.net
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be used for the analysis of volatile derivatives in a similar manner to LC-MS/MS, offering enhanced selectivity and sensitivity compared to single-stage GC-MS.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents one of the most powerful tools for the definitive structural elucidation of unknown compounds without the need for isolation. globalresearchonline.netnih.gov After separation by HPLC, the eluent flows through a specialized NMR flow probe, allowing for the acquisition of NMR spectra of the separated components. This provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. While less sensitive than MS, NMR provides unparalleled structural information, making LC-NMR an invaluable tool for characterizing novel synthesis by-products or complex degradation products. researchgate.net
Development of Reference Standards and Analytical Protocols for Research Purity Assessment
The establishment of a highly purified reference standard is a fundamental prerequisite for the accurate and reproducible quantitative analysis of any chemical compound in research applications. For this compound, this process involves the synthesis of the compound, followed by rigorous purification and comprehensive characterization to confirm its identity and assess its purity. The development of a reference standard is a meticulous process that ensures the material is of the highest achievable purity and is suitable for use as a calibrant in analytical methods. usp.org
The initial synthesis of this compound would be followed by purification techniques such as recrystallization or column chromatography to isolate the compound from starting materials, byproducts, and other impurities. Following purification, a battery of analytical techniques is employed to establish the purity of the reference standard. A mass balance approach is often utilized, where the purity is calculated by subtracting the percentages of all identified impurities from 100%. researchgate.net
Analytical protocols for purity assessment are designed to detect and quantify a wide range of potential impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, often employing a gradient elution method to separate the main compound from related substances. nih.gov The purity of various sulfonamide derivatives has been successfully determined using HPLC, achieving high levels of accuracy. researchgate.net For a comprehensive analysis, multiple analytical methods are typically employed, as each technique provides orthogonal information about the compound's purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for structural confirmation and can also be used for quantitative purposes (qNMR) to determine purity against a certified reference material. nih.govnih.gov Mass spectrometry (MS) provides information on the molecular weight and can be coupled with liquid chromatography (LC-MS) to identify and quantify impurities. nih.gov
The following table summarizes the key analytical techniques that would be employed in the development of a reference standard and for the routine purity assessment of this compound in a research setting.
| Analytical Technique | Purpose in Purity Assessment | Typical Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of organic impurities. | Purity percentage, presence of related substances, degradation products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of impurities. | Molecular weight of impurities, structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification of the main component and impurities. | Confirmation of chemical structure, detection of residual solvents and other impurities. |
| Gas Chromatography (GC) | Analysis of volatile organic impurities. | Quantification of residual solvents from the synthesis process. |
| Thermogravimetric Analysis (TGA) | Determination of water content and non-volatile inorganic impurities. | Percentage of water, residue on ignition. |
| Melting Point Analysis | Assessment of overall purity. | A sharp melting point range indicates high purity. |
Spectrophotometric and Spectrofluorometric Method Development for Quantification in Academic Studies
For the quantification of this compound in academic research, spectrophotometric and spectrofluorometric methods offer sensitive, rapid, and cost-effective alternatives to chromatographic techniques. The development of such methods hinges on the chemical properties of the target molecule and its ability to be derivatized to produce a chromophoric or fluorophoric product.
Spectrophotometric Methods
A common approach for the spectrophotometric determination of sulfonamides involves a diazotization-coupling reaction. nih.govresearchgate.net This method typically involves the reaction of the primary aromatic amine group of a sulfonamide with nitrous acid to form a diazonium salt, which is then coupled with a suitable chromogenic agent, such as 8-hydroxyquinoline, to produce a colored azo dye. nih.gov The intensity of the color, which is proportional to the concentration of the sulfonamide, is then measured spectrophotometrically at the wavelength of maximum absorbance (λmax). For this compound, this would likely require a preliminary hydrolysis step to generate a primary aromatic amine if one is not already present in a potential degradation product or metabolite being studied.
Another spectrophotometric approach involves the formation of charge-transfer complexes. jocpr.com In this method, the sulfonamide acts as an electron donor and reacts with an electron acceptor, such as picric acid, to form a colored complex. The absorbance of this complex can then be measured to determine the concentration of the sulfonamide. jocpr.com
The development of a spectrophotometric method would involve optimizing various parameters, including the concentration of reagents, reaction time, temperature, and pH, to achieve maximum sensitivity and linearity.
Spectrofluorometric Methods
Spectrofluorometry offers higher sensitivity and selectivity compared to spectrophotometry. A widely used derivatizing agent for the spectrofluorometric analysis of primary amines is fluorescamine. koreascience.krusda.gov Fluorescamine reacts with primary amines to form highly fluorescent pyrrolidinone-type products, while the reagent itself is non-fluorescent. koreascience.krusda.gov This reaction is rapid and can be performed under mild conditions. The fluorescence intensity of the resulting fluorophore is directly proportional to the concentration of the amine. As with the spectrophotometric method, a hydrolysis step might be necessary for this compound.
The development of a spectrofluorometric method would require the optimization of parameters such as the pH of the reaction medium, the concentration of fluorescamine, and the excitation and emission wavelengths. koreascience.kr The stability of the fluorescent product would also need to be assessed to ensure reproducible results. koreascience.kr
Below is a hypothetical data table illustrating the type of results that could be obtained from a newly developed spectrophotometric method for the quantification of a hydrolyzed derivative of this compound.
| Parameter | Result |
| Wavelength of Maximum Absorbance (λmax) | 500 nm |
| Linearity Range | 0.1 - 7.0 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.12 µg/mL |
| Intra-day Precision (RSD%) | 0.3% |
| Inter-day Precision (RSD%) | 0.6% |
| Accuracy (Recovery %) | 99.5% |
Potential Research Applications and Future Directions
Exploration of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate as a Tool in Mechanistic Organic Chemistry
The unique arrangement of functional groups in this compound makes it an interesting candidate for mechanistic studies. The interplay between the sulfamoyl, ethoxycarbonyl, and methyl benzoate (B1203000) moieties could be exploited to understand complex reaction mechanisms. For instance, the ethoxycarbonyl group can act as both an activating and a protecting group in certain reactions. In N-acyl-Pictet–Spengler reactions, an N-acyl group enhances cyclization rates through the formation of highly electrophilic N-acyliminium intermediates. nih.govbeilstein-journals.org This dual functionality could be leveraged to design novel synthetic routes and to study the kinetics and thermodynamics of such transformations.
The compound could also be used to probe the electronic effects of the N-(ethoxycarbonyl)sulfamoyl group on the reactivity of the aromatic ring and the methyl ester. Comparative studies with simpler analogs could provide valuable insights into the role of this complex substituent in directing electrophilic or nucleophilic aromatic substitution reactions.
Investigation in Materials Science Research
Although direct applications in materials science have not been reported, the structural components of this compound suggest potential avenues for investigation. The presence of both hydrogen bond donors (the N-H group of the sulfonamide) and acceptors (the carbonyl and sulfonyl oxygens) could facilitate the formation of ordered supramolecular assemblies.
Furthermore, the aromatic core and the potential for modification of the functional groups could allow for its incorporation into polymer backbones or as a pendant group. The properties of such polymers, including thermal stability, solubility, and optical properties, would be influenced by the presence of the sulfamoylbenzoate moiety. While speculative, its utility in optoelectronic materials could be explored, particularly if the compound or its derivatives exhibit interesting photophysical properties.
Use as a Precursor for Novel Chemical Entities in Academic Research and Method Development
The multifunctional nature of this compound makes it a valuable precursor for the synthesis of novel chemical entities. The sulfonamide linkage is a key feature in many biologically active compounds. nih.gov For example, sulfonamides are known to be intermediates in the synthesis of compounds with applications in medicinal chemistry. nih.gov
The compound's ester and carbamate (B1207046) functionalities offer sites for further chemical modification, enabling the construction of more complex molecular architectures. For instance, analogs such as methyl 2-methoxy-5-sulfamoylbenzoate serve as important intermediates in the synthesis of antipsychotic drugs. guidechem.comgoogle.comgoogle.comresearchgate.net This highlights the potential of the sulfamoylbenzoate scaffold in drug discovery and development.
Development of Structure-Property Relationships for New Chemical Classes
Systematic modification of the this compound structure would enable the development of structure-property relationships for new classes of chemical compounds. By varying the substituents on the aromatic ring or altering the ester and carbamate groups, researchers can tune the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic characteristics.
For example, a study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates demonstrated that variations of substituents on the benzenesulfonamide (B165840) ring led to significant differences in their binding affinity to carbonic anhydrase isozymes. nih.govmdpi.comresearchgate.net This type of research is crucial for designing molecules with specific biological activities or material properties.
Future Research Trajectories for this compound and Related Compounds
Future research could focus on exploring the untapped reactivity of this compound. The acidic N-H proton of the sulfonamide could be deprotonated to generate a nucleophile for various reactions. The aromatic ring could undergo further functionalization, and the ester and carbamate groups could be transformed into a wide range of other functional groups. The development of new synthetic methods centered around this scaffold could lead to the discovery of novel chemical transformations.
The integration of this compound into more complex synthetic strategies, such as cascade reactions or multi-component reactions, is a promising area for future investigation. Its multiple functional groups could participate in sequential or concerted reaction pathways, allowing for the rapid construction of complex molecules from simple starting materials. For instance, the ethoxycarbonyl group has been successfully used as both an activating and a protective group in N-acyl-Pictet–Spengler reactions, significantly shortening synthetic routes to hydroxylated 1-benzyltetrahydroisoquinolines. nih.govsemanticscholar.org Applying similar strategies to this compound could lead to efficient syntheses of novel heterocyclic compounds.
Development of New Analytical Paradigms for Complex Organic Compounds
The analytical landscape for complex organic molecules, including "this compound," is in a constant state of evolution. Traditional methods, while foundational, are often supplemented or replaced by new paradigms that offer greater sensitivity, specificity, and efficiency. ijpsjournal.com The development of these new approaches is driven by the need to analyze increasingly complex samples and to gain deeper molecular insights. ox.ac.uk This section explores the key developments in analytical paradigms applicable to intricate organic compounds.
A significant trend is the move towards hyphenated analytical techniques, which couple the separation power of chromatography with the detection capabilities of spectrometry. ijpsjournal.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental in modern organic analysis. ijpsjournal.com For compounds like "this compound," which belongs to the broader class of sulfonylureas, methods like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) have proven to be highly sensitive and reliable for analysis. nih.gov
High-resolution mass spectrometry (HRMS) represents another critical advancement. ijpsjournal.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of elemental compositions and the confident identification of unknown compounds. ijpsjournal.com A particularly powerful HRMS technique is Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS), which offers unparalleled resolution and mass accuracy, making it ideal for unraveling the composition of highly complex organic mixtures. nih.gov
Furthermore, multidimensional techniques are emerging as a new frontier. Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC, provides detailed information about molecular structure and connectivity, which is invaluable for complex molecules where one-dimensional spectra may be difficult to interpret. ijpsjournal.com Similarly, on-line two-dimensional liquid chromatography (2D-LC) enhances separation efficiency for complex samples that are not adequately resolved by single-column chromatography. nih.gov
The table below summarizes some of the advanced analytical techniques that form the basis of new analytical paradigms for complex organic compounds.
| Analytical Technique | Principle | Application for Complex Organic Compounds |
| LC-MS/MS | Combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov | Provides reliable identification and quantification of compounds in complex matrices, such as sulfonylureas in various samples. nih.gov |
| HRMS (e.g., FTICR MS) | Measures mass-to-charge ratios with very high accuracy, allowing for the determination of elemental formulas. ijpsjournal.comnih.gov | Enables the molecular-level characterization of complex organic matter and the identification of individual components in intricate mixtures. nih.gov |
| 2D-NMR (COSY, HSQC, HMBC) | Utilizes multiple radiofrequency pulses to reveal correlations between different nuclei in a molecule. ijpsjournal.com | Elucidates complex molecular structures by providing detailed insights into atomic connectivity. ijpsjournal.com |
| UPLC | Employs smaller particle sizes in the stationary phase to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. nih.gov | Allows for the rapid and efficient separation of components in complex mixtures, such as the analysis of multiple sulfonylurea compounds. nih.gov |
| IC-MS | Couples ion-exchange chromatography with high-resolution mass spectrometry. ox.ac.uk | Offers comprehensive and reliable quantitative analysis of highly polar and ionic metabolites, which are often challenging to analyze with other methods. ox.ac.uk |
The future of analytical paradigms for complex organic compounds lies in the integration of these advanced, multi-dimensional, and sustainable techniques. As research into compounds like "this compound" continues, the application of these evolving analytical approaches will be crucial for new discoveries and a deeper understanding of their chemical properties and behavior.
Q & A
Q. What are the optimal synthetic routes for methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions. A common approach is the condensation of sulfamoyl benzoic acid derivatives with ethoxycarbonyl reagents. For example:
- Step 1 : React 2-sulfamoylbenzoic acid with methyl chloride in the presence of a base (e.g., triethylamine) to form methyl 2-sulfamoylbenzoate .
- Step 2 : Introduce the ethoxycarbonyl group via carbamate formation using ethyl chloroformate under anhydrous conditions .
- Key variables : Temperature (0–5°C for carbamate stability), solvent (dichloromethane or THF), and stoichiometric ratios (1:1.2 for acid-to-chloroformate). Yields range from 60–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm the presence of the ethoxycarbonyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and sulfamoyl moiety (δ 3.1–3.3 ppm for NH) .
- X-ray crystallography : Resolve bond lengths (e.g., S–N bond: ~1.63 Å) and dihedral angles to verify stereochemistry .
- Mass spectrometry : Validate molecular weight (C₁₁H₁₃NO₆S; [M+H]⁺ = 312.04) .
Q. What functional groups in this compound are most reactive, and how do they influence downstream applications?
- Ethoxycarbonyl group : Susceptible to hydrolysis under acidic/basic conditions, enabling conversion to carboxylic acids for further derivatization .
- Sulfamoyl moiety : Participates in hydrogen bonding (e.g., with enzymes or receptors), critical for biological activity studies .
- Methyl ester : Stabilizes the compound during storage but can be saponified for solubility adjustments in biological assays .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., oxidation vs. substitution) affect the stability of this compound in biological systems?
- Oxidation : The sulfamoyl group may oxidize to sulfonamide sulfoxides under oxidative conditions (e.g., cytochrome P450 metabolism), altering bioactivity .
- Hydrolysis : The ethoxycarbonyl group hydrolyzes in plasma (t₁/₂ ~2–4 hours), requiring prodrug strategies for sustained release .
- Methodological mitigation : Use stability studies (HPLC monitoring at pH 7.4 and 37°C) and computational modeling (DFT for transition-state analysis) to predict degradation pathways .
Q. What methodological frameworks are recommended for studying this compound’s enzyme inhibition mechanisms?
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or phosphatases) .
- Docking simulations : Employ AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfamoyl binding to catalytic serine in hydrolases) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. non-competitive inhibition .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1%) .
- Purity validation : Ensure ≥95% purity via HPLC and exclude isomers (e.g., ortho vs. para substitution) .
- Meta-analysis : Compare datasets using tools like RevMan to identify outliers or confounding variables .
Q. What computational approaches are optimal for predicting the compound’s physicochemical properties?
- LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (predicted LogP = 1.8 ± 0.2), critical for bioavailability .
- pKa determination : Employ MarvinSketch to identify ionizable groups (e.g., sulfamoyl NH: pKa ~9.5) .
- Molecular dynamics (MD) : Simulate solvation behavior in water/octanol systems using GROMACS .
Q. How does this compound compare to structural analogs in pharmacological studies?
Analog selection should prioritize functional group compatibility with target proteins (e.g., ethoxycarbonyl for esterase-sensitive delivery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
